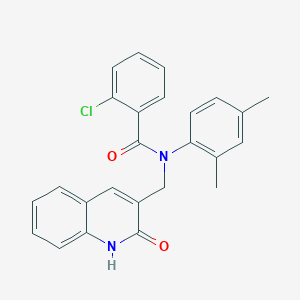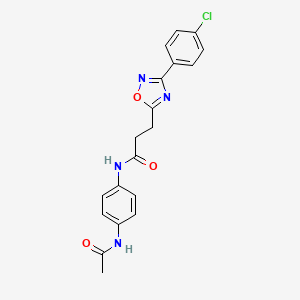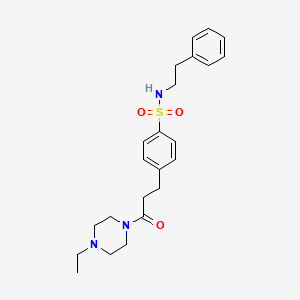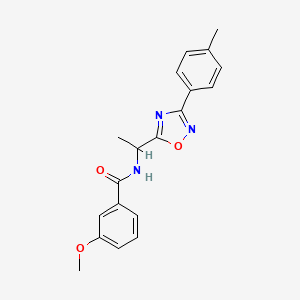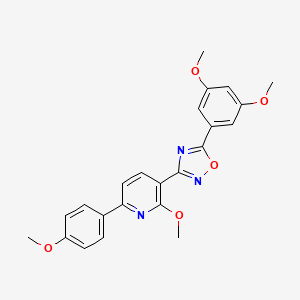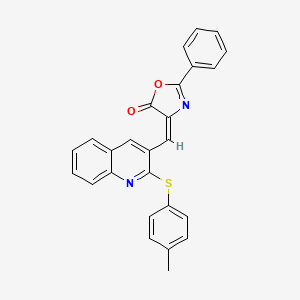
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one, also known as PTQO, is a synthetic compound that has been widely studied for its potential applications in medicinal chemistry. PTQO is a member of the oxazole family of compounds and has been found to exhibit a range of interesting biological properties. In
Applications De Recherche Scientifique
(E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Research has shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one exhibits selective cytotoxicity towards cancer cells, while sparing normal cells. This makes it a promising candidate for the development of new cancer therapies. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to have antimicrobial and anti-inflammatory properties, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Mécanisme D'action
The mechanism of action of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell division in cancer cells. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one may be able to selectively target and kill cancer cells, while leaving normal cells unharmed.
Biochemical and Physiological Effects
Studies have shown that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has a range of biochemical and physiological effects. In vitro studies have demonstrated that (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one can induce cell cycle arrest and apoptosis in cancer cells. In addition, (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has been found to inhibit the growth of several types of cancer cells, including breast cancer, lung cancer, and colon cancer. (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one has also been shown to have antimicrobial and anti-inflammatory effects, which could make it useful in the treatment of infectious diseases and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its selective cytotoxicity towards cancer cells. This makes it a promising candidate for the development of new cancer therapies. In addition, the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one is relatively simple and produces high yields and purity. However, one limitation of using (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in lab experiments is its potential toxicity towards normal cells. Further research is needed to determine the optimal dosage and administration of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to minimize toxicity.
Orientations Futures
There are several future directions for research on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. One area of interest is the development of new cancer therapies based on (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. Researchers could explore the use of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in combination with other anticancer agents to enhance its efficacy. Another area of interest is the optimization of the synthesis method for (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one to improve yields and purity. Finally, researchers could investigate the potential applications of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one in the treatment of infectious diseases and inflammatory disorders.
Méthodes De Synthèse
The synthesis of (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one involves the reaction of 2-(p-tolylthio)quinoline-3-carbaldehyde with 2-aminophenol in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with ethyl chloroformate and triethylamine to yield (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one. This method has been shown to produce (E)-2-phenyl-4-((2-(p-tolylthio)quinolin-3-yl)methylene)oxazol-5(4H)-one with high yields and purity.
Propriétés
IUPAC Name |
(4E)-4-[[2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N2O2S/c1-17-11-13-21(14-12-17)31-25-20(15-19-9-5-6-10-22(19)28-25)16-23-26(29)30-24(27-23)18-7-3-2-4-8-18/h2-16H,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMQMECKFZOJEG-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2C=C4C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C=C2/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-({2-[(4-Methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

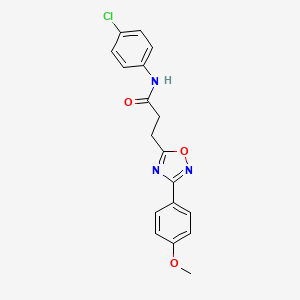
![N-[[4-(2-Amino-2-oxoethoxy)phenyl]methylideneamino]-2-hydroxyacetamide](/img/structure/B7693471.png)
